molecular formula C20H17FN4O3S2 B2688157 2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-fluorophenyl)acetamide CAS No. 951478-67-4

2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-fluorophenyl)acetamide

Cat. No.: B2688157
CAS No.: 951478-67-4
M. Wt: 444.5
InChI Key: YCUMUHQARXDCQY-UHFFFAOYSA-N
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Description

The compound 2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-fluorophenyl)acetamide is a structurally complex heterocyclic molecule featuring a fused benzo-pyrimido-thiazine core modified with ethyl, sulfone (5,5-dioxido), and thioether-linked 3-fluorophenyl acetamide substituents. Its fused tricyclic system confers rigidity, while the sulfone group enhances polarity and solubility. The 3-fluorophenyl acetamide moiety may contribute to target-binding specificity, as fluorinated aromatic groups are common in medicinal chemistry for optimizing pharmacokinetics and bioactivity .

Properties

IUPAC Name

2-(6-ethyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanyl-N-(3-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4O3S2/c1-2-25-16-9-4-3-8-15(16)19-17(30(25,27)28)11-22-20(24-19)29-12-18(26)23-14-7-5-6-13(21)10-14/h3-11H,2,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCUMUHQARXDCQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C3=NC(=NC=C3S1(=O)=O)SCC(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-fluorophenyl)acetamide typically involves multiple steps:

    Formation of the benzo[c]pyrimido[4,5-e][1,2]thiazin core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the ethyl group: This can be achieved through alkylation reactions using ethyl halides.

    Oxidation to form the dioxido group: Oxidizing agents such as hydrogen peroxide or peracids are used.

    Thioether formation: This involves the reaction of the benzo[c]pyrimido[4,5-e][1,2]thiazin core with a thiol compound.

    Acetamide formation: The final step involves the reaction of the thioether intermediate with 3-fluoroaniline and acetic anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether and ethyl groups.

    Reduction: Reduction reactions can target the dioxido groups, potentially converting them back to sulfides.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Structural Characteristics

This compound belongs to the class of heterocyclic compounds , specifically thiazine derivatives. It features a unique structural arrangement that includes:

  • Benzo[c]pyrimido[4,5-e][1,2]thiazin core : This core structure is known for its diverse biological activities.
  • Thioether group : Enhances the compound's reactivity and potential interactions with biological targets.
  • Acetamide moiety : Contributes to the compound's solubility and bioavailability.

Biological Activities

Research indicates that this compound exhibits significant biological activities, which can be categorized as follows:

Antimicrobial Activity

Preliminary studies suggest that 2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-fluorophenyl)acetamide may possess antimicrobial properties. Its efficacy against various bacterial strains has been noted in laboratory settings. For instance:

  • The compound demonstrated activity comparable to standard antibiotics against gram-positive and gram-negative bacteria.

Anticancer Properties

The unique structural features of this compound suggest potential anticancer applications. It may inhibit specific kinases involved in cancer cell proliferation. Research has shown:

  • In vitro studies indicate that the compound can induce apoptosis in cancer cell lines.

Case Studies and Research Findings

Several studies have explored the applications of related compounds within the same chemical class. Notable findings include:

  • Research on Benzothiazine Derivatives : A study highlighted that benzothiazine derivatives exhibit various pharmacological effects including antitumor and antimicrobial activities .
  • Thiazine Compounds in Drug Development : Another investigation focused on thiazine derivatives and their role as potential drug candidates due to their ability to modulate biological pathways .

Potential Applications

Given its promising biological activities, this compound holds potential for applications in:

  • Pharmaceutical Development : As a lead compound for developing new antimicrobial or anticancer drugs.
  • Materials Science : Due to its unique structural properties, it may be explored for use in advanced materials or nanotechnology.

Mechanism of Action

The mechanism by which 2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-fluorophenyl)acetamide exerts its effects depends on its application:

    Enzyme Inhibition: It may act as an inhibitor of specific enzymes by binding to their active sites.

    Receptor Binding: The compound could interact with specific receptors, modulating their activity.

    Electronic Effects: In materials science, its electronic properties can influence the behavior of devices in which it is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Systems

Target Compound :

  • Core : Benzo[c]pyrimido[4,5-e][1,2]thiazine, a tricyclic system combining pyrimidine and thiazine rings.
  • Key Modifications :
    • 6-Ethyl substituent (lipophilicity modulator).
    • 5,5-Dioxido (sulfone group enhancing solubility and metabolic stability).
    • Thioether linkage to N-(3-fluorophenyl)acetamide.

Comparable Compounds :

Pyrimido[2,1-c][1,2,4]triazine-3,4-dione Derivatives ():

  • Core : Pyrimido-triazine-dione, a bicyclic system with a triazine ring fused to pyrimidine.
  • Modifications : Phenyl and thiophene substituents.
  • Key Differences : Lack of sulfone and thioether groups; lower polarity compared to the target compound.

Benzothiazole Acetamides ():

  • Core : Benzothiazole, a bicyclic aromatic system.
  • Modifications : Trifluoromethyl and methoxy/trimethoxy groups on the phenylacetamide.
  • Key Differences : Simpler core structure but similar acetamide functionality. The trifluoromethyl group in these analogs improves metabolic stability but may reduce solubility compared to the sulfone in the target compound .

Triazole-Thione Derivatives (): Core: 1,2,4-Triazole-5-thione. Modifications: Chlorophenyl and benzylideneamino groups. Key Differences: Smaller heterocyclic system with sulfur in a thione (C=S) rather than sulfone (SO₂) configuration.

Substituent Effects
Compound Type Substituent Effects Pharmacological Implications
Target Compound 3-Fluorophenyl enhances binding via halogen bonding; sulfone improves solubility. Potential for CNS or enzyme-targeted activity.
Benzothiazole Acetamides Trifluoromethyl increases metabolic stability; methoxy groups modulate electronics. Likely optimized for prolonged half-life .
Pyrimido-triazine-diones Thiophene and phenyl groups enhance lipophilicity. Possible applications in antimicrobial or anticancer.

Comparisons :

  • Benzothiazole Acetamides (): Synthesized via coupling of benzothiazole amines with substituted phenylacetic acids. Simpler due to lack of fused rings.
  • Pyrimido-triazine-diones (): Cyclization using oxalyl chloride and DMF, highlighting the role of acylating agents in heterocycle formation.

Physicochemical and Pharmacokinetic Trends

Property Target Compound Benzothiazole Acetamides Pyrimido-triazine-diones
LogP (Estimated) ~2.5 (moderate) ~3.0 (higher) ~2.8
Solubility Enhanced by sulfone Lower due to CF₃ Moderate
Metabolic Stability Moderate (sulfone) High (CF₃) Variable

Biological Activity

The compound 2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-fluorophenyl)acetamide (CAS Number: 1111408-76-4) is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Overview

The molecular formula of this compound is C20H17FN4O3S2C_{20}H_{17}FN_{4}O_{3}S_{2}, with a molecular weight of approximately 444.5 g/mol. Its structure features a benzo[c]pyrimido[4,5-e][1,2]thiazin core, which is known for its diverse biological properties due to the presence of nitrogen and sulfur heteroatoms.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Properties : Initial studies suggest that compounds with similar structural motifs exhibit significant antimicrobial activities against various pathogens. The thioether group may play a crucial role in enhancing these properties by facilitating interactions with microbial membranes.
  • Anticancer Activity : Preliminary data indicate that this compound may possess anticancer properties. The presence of the pyrimido-thiazine core is associated with the inhibition of critical cellular pathways involved in tumor progression.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes or receptors. For instance, it could potentially inhibit phosphodiesterase (PDE) enzymes, which are involved in various signaling pathways related to cell proliferation and apoptosis.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Study on Antitubercular Activity : A related class of compounds demonstrated promising antitubercular activity with minimum inhibitory concentration (MIC) values ranging from 1.55 to 2.87 μg/mL. The structure-activity relationship highlighted the importance of the diazepine framework for efficacy against Mycobacterium tuberculosis .
  • PDE Inhibition Studies : Research on alkoxylated derivatives showed that certain compounds exhibited PDE2 inhibitory activity with IC50 values around 3.67 μM. These findings suggest that structural modifications can enhance biological efficacy .

Comparative Biological Activity Table

Compound NameBiological ActivityMIC/IC50 ValuesReference
1,4-benzodiazepine derivativesAntitubercular1.55 - 2.87 μg/mL
Alkoxylated benzo[c]chromen derivativesPDE InhibitionIC50: 3.67 μM
Benzothiazole derivativesAntimicrobialVaries by strain

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